Dihydromicrocystin-LR

Description

Contextualization of Microcystins within Aquatic Cyanobacterial Toxins

Cyanobacterial toxins, or cyanotoxins, are a diverse group of naturally occurring poisons produced by cyanobacteria. iarc.fr These toxins are categorized based on their chemical structure and the primary organs they affect in mammals. iarc.fr The main groups include hepatotoxins (affecting the liver), neurotoxins (affecting the nervous system), and dermatotoxins (affecting the skin).

Microcystins fall under the category of hepatotoxins and are cyclic peptides. ca.govnih.gov They are among the most widespread and studied cyanotoxins, frequently found in freshwater environments globally where cyanobacterial blooms occur. nih.govnih.gov These blooms, often appearing as thick scums on the water surface, can contain high concentrations of microcystins. epa.gov There are over 200 different structural variants, or congeners, of microcystins, with microcystin-LR being the most common and one of the most toxic. nih.govepa.gov

Significance of Dihydromicrocystin-LR as a Specific Microcystin (B8822318) Variant in Environmental Systems

This compound is a reduced form of microcystin-LR. nih.govcapes.gov.br Its significance in environmental systems stems from its use as a research tool and its potential presence alongside its parent compound, microcystin-LR, in aquatic environments. The reduction of microcystin-LR to this compound involves the saturation of a double bond in the Mdha (N-methyldehydroalanine) amino acid residue. nih.gov

This structural modification is crucial for certain research applications. For instance, the creation of radiolabelled this compound, such as ³H-dihydromicrocystin-LR, has been instrumental in studying the uptake and distribution of microcystins in cells and organisms. nih.govcapes.gov.brresearchgate.net These studies have provided valuable insights into the mechanisms by which microcystins enter liver cells, a key step in their toxicity. nih.govcapes.gov.br

Historical Trajectory and Evolution of this compound Research

Research specifically focusing on this compound is closely tied to the broader investigation of microcystin toxicity that began to gain significant momentum in the 1980s. who.int A pivotal development in this compound research was its synthesis for use in toxicological studies. For example, a 1990 study detailed the use of ³H-dihydromicrocystin-LR to investigate the cellular uptake of microcystin-LR in rat hepatocytes. nih.govcapes.gov.br This research demonstrated that the uptake was specific to liver cells and occurred via the bile acid transport system, explaining the liver-specific toxicity of microcystin-LR. nih.govcapes.gov.br

Subsequent studies utilized radiolabelled this compound to examine its distribution in various animal models, including mice, pigs, and Atlantic salmon. researchgate.netresearchgate.netubc.ca These toxicokinetic studies have been crucial in understanding how the toxin is absorbed, distributed to different organs, and eventually cleared from the body. researchgate.netubc.ca For instance, research in mice showed that the highest concentration of the toxin accumulates in the liver. researchgate.net

Scope and Primary Objectives of Current Academic Inquiry into this compound

Current research continues to build upon this foundational knowledge, with several key objectives:

Understanding Toxin Transport: A primary goal is to further elucidate the mechanisms of microcystin transport into cells. Studies continue to investigate the role of organic anion-transporting polypeptides (OATPs) in the uptake of microcystins, including this compound, into various cell types. iiarjournals.orgacs.org

Investigating Metabolic Fate: Researchers are actively studying how this compound and other microcystins are metabolized within organisms. This includes identifying the enzymes involved and the structure of the resulting metabolites. nih.gov

Exploring Broader Biological Effects: While the liver is the primary target, ongoing research is exploring the effects of microcystins on other organs and systems. epa.gov

Developing Detection Methods: The development of sensitive and specific methods for detecting this compound and other microcystin variants in environmental samples remains an important area of research.

Detailed Research Findings

Recent studies have provided more granular insights into the interaction of this compound with biological systems. For example, research has confirmed that the uptake of ³H-dihydromicrocystin-LR is negligible in various cancer cell lines compared to primary liver cells, reinforcing the specificity of the transport mechanism. iarc.frnih.govcapes.gov.br Toxicokinetic studies in swine using tritiated this compound have detailed the rapid clearance from the blood and significant accumulation in the liver. researchgate.net

| Compound | Chemical Formula | Molar Mass |

| This compound | C49H76N10O12 | 997.2 g/mol nih.gov |

| Microcystin-LR | C49H74N10O12 | 995.2 g/mol |

| Nodularin (B43191) | C41H60N8O10 | 824.9 g/mol |

| Anatoxin-a | C10H15NO | 165.23 g/mol |

| Cylindrospermopsin | C15H21N5O7S | 415.4 g/mol |

| Saxitoxin | C10H17N7O4 | 299.3 g/mol |

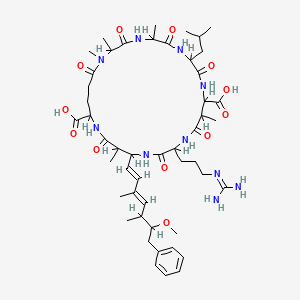

Structure

2D Structure

Properties

CAS No. |

129678-94-0 |

|---|---|

Molecular Formula |

C49H76N10O12 |

Molecular Weight |

997.2 g/mol |

IUPAC Name |

15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,2,5,12,19-pentamethyl-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |

InChI |

InChI=1S/C49H76N10O12/c1-26(2)23-37-46(66)58-40(48(69)70)30(6)42(62)55-35(17-14-22-52-49(50)51)45(65)54-34(19-18-27(3)24-28(4)38(71-10)25-33-15-12-11-13-16-33)29(5)41(61)56-36(47(67)68)20-21-39(60)59(9)32(8)44(64)53-31(7)43(63)57-37/h11-13,15-16,18-19,24,26,28-32,34-38,40H,14,17,20-23,25H2,1-10H3,(H,53,64)(H,54,65)(H,55,62)(H,56,61)(H,57,63)(H,58,66)(H,67,68)(H,69,70)(H4,50,51,52)/b19-18+,27-24+ |

InChI Key |

XVXFRYMCSIZPFI-ORZJCNCZSA-N |

SMILES |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(N(C(=O)CCC(NC1=O)C(=O)O)C)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C |

Isomeric SMILES |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(N(C(=O)CCC(NC1=O)C(=O)O)C)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/C(C)C(CC2=CC=CC=C2)OC)/C |

Canonical SMILES |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(N(C(=O)CCC(NC1=O)C(=O)O)C)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C |

Other CAS No. |

146145-25-7 146145-26-8 |

Synonyms |

cyclo(Ala-Leu-beta-methyl-Asp-Arg-ADDA-Glu-N-methyldehydro-Ala) cyclo(alanyl-leucyl-beta-methyl-aspartyl-arginyl-(3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid)-glutamyl-N-methyldehydroalanyl) dihydromicrocystin LR dihydromicrocystin-LR |

Origin of Product |

United States |

Environmental Occurrence and Distribution of Dihydromicrocystin Lr

Global Prevalence and Geographical Patterns of Dihydromicrocystin-LR Detection

This compound, a derivative of the potent cyanotoxin microcystin-LR, is detected in freshwater ecosystems worldwide, often in conjunction with its parent compound. Its presence is closely linked to blooms of cyanobacteria, particularly species of Microcystis, Anabaena, Planktothrix, and Nostoc. While microcystin-LR is more commonly studied and reported, the occurrence of this compound is also a significant concern for water quality and public health.

Geographically, the detection of microcystins, including this compound, is widespread across continents, with notable occurrences in regions with eutrophic to hypertrophic water bodies.

North America: In the United States and Canada, a significant percentage of water sources and treated water samples have been found to contain microcystins, with microcystin-LR being a primary congener. nih.gov For instance, studies in the Great Lakes region, particularly Lake Erie, have documented the presence of microcystin-LR and its degradation products due to recurring harmful algal blooms (CyanoHABs). nih.gov In Alberta, Canada, over 70% of bloom biomass samples from numerous lakes showed detectable levels of microcystin-LR. who.int Similarly, in Manitoba, microcystin-LR was detected in Shoal Lake and within the drinking water distribution system. who.int

Europe: Eutrophic water bodies across Europe also exhibit significant microcystin (B8822318) contamination. In Germany, several different microcystins were detected in the majority of eutrophic water bodies studied. who.int French lakes of varying trophic status have also been surveyed, revealing the presence of microcystins. nih.gov

Asia: In China, areas with high incidences of primary liver cancer have been linked to the consumption of water from ponds and rivers contaminated with microcystins. who.int In Japan, natural blooms of Microcystis have shown significant levels of microcystin-LR. who.int A study in Daechung Reservoir, Korea, also monitored seasonal variations of microcystin concentrations. nih.gov

South America: The continent faces recurrent episodes of cyanobacterial blooms and cyanotoxin contamination in its water bodies. researchgate.net

Africa: In Tunisia, the Hjar reservoir has been the subject of studies on seasonal variations of microcystins. researchgate.net

The global distribution of this compound is intrinsically tied to the factors promoting cyanobacterial growth, such as nutrient enrichment (eutrophication) from agricultural runoff and wastewater discharge, warmer water temperatures, and stable water column conditions.

Table 1: Reported Detections of Microcystin-LR (Precursor to this compound) in Various Global Water Bodies

| Location | Water Body Type | Reported Concentration/Detection |

|---|---|---|

| Alberta, Canada | Lakes and Ponds | 4 to 605 µg/g dry weight of biomass who.int |

| Manitoba, Canada | Lake and Drinking Water System | >0.5 µg/litre in water samples who.int |

| Germany | Eutrophic Water Bodies | Up to 800 µg/g dry weight for a single microcystin who.int |

| Japan | Natural Blooms | 27 to 622 µg/g dry weight of biomass who.int |

| Texas, USA | Lakes | 0.096 to 5.83 µg/L nih.gov |

| Lake Ontario, USA/Canada | Lake Ecosystem | Mean of 0.084 µg/L in embayments, 1.136 µg/L in upland lakes researchgate.net |

| Chowan River, NC, USA | River | Particulate: 0.2 to 993 µg L−1; Dissolved: 0.5 to 3.6 µg L−1 mdpi.com |

| Florida, USA | Drinking Water Systems | 0.11 to 0.46 µg/L frontiersin.org |

Temporal Dynamics of this compound Concentrations in Aquatic Ecosystems

The concentration of this compound in aquatic environments is not static but exhibits significant temporal fluctuations, driven by the life cycle of cyanobacteria and environmental factors.

The occurrence and concentration of this compound and its parent compound, microcystin-LR, typically follow a distinct seasonal pattern, closely mirroring the growth dynamics of cyanobacterial blooms.

Late Spring and Summer: Concentrations generally begin to rise in late spring and peak during the summer months. This corresponds to periods of increased water temperature, higher light intensity, and thermal stratification, which create favorable conditions for cyanobacterial proliferation. ca.gov For example, in the Lake Ontario ecosystem, microcystin-LR concentrations were low in May, increased through the summer, and peaked in September before declining in October. researchgate.net Similarly, in Daechung Reservoir, Korea, chlorophyll-a concentrations, indicative of phytoplankton biomass, were particularly high in August, September, and October. nih.gov

Autumn: As water temperatures cool and the water column begins to mix, cyanobacterial blooms start to decline, leading to a decrease in microcystin concentrations. However, the lysis of senescing cyanobacterial cells can release intracellular toxins into the water, potentially causing a temporary spike in dissolved toxin concentrations.

Winter: Toxin concentrations are generally at their lowest during the winter months due to low temperatures and light levels, which are unfavorable for cyanobacterial growth.

A study of two lakes in western Texas, USA, monitored the seasonal variations of microcystin-LR and found that in Buffalo Springs Lake, the average concentration was highest in the spring, while in Lake Ransom Canyon, it was also highest in the spring. nih.gov In both lakes, the seasonal fluctuation of microcystin-LR concentrations correlated positively with dissolved oxygen and negatively with temperature and pH. nih.gov

Table 2: Seasonal Average Concentrations of Microcystin-LR in Two Texas Lakes (µg/L)

| Lake | Spring (mean ± SD) | Summer (mean ± SD) | Fall (mean ± SD) | Winter (mean ± SD) |

|---|---|---|---|---|

| Buffalo Springs Lake | 1.78 ± 1.43 | 0.41 ± 0.096 | 0.46 ± 0.41 | 1.04 ± 0.71 |

| Lake Ransom Canyon | 1.08 ± 1.29 | 0.83 ± 0.46 | 0.44 ± 0.03 | 0.78 ± 0.52 |

While less studied than seasonal variations, diurnal (daily) fluctuations in microcystin concentrations can also occur. These changes are often linked to the physiological activity of the cyanobacteria, which is influenced by the daily light-dark cycle. Toxin production can be coupled with photosynthesis, potentially leading to higher intracellular toxin concentrations during daylight hours. A study on the diurnal changes in microcystin contents showed variations at different photon irradiances. researchgate.net The release of toxins from cells can also vary over a 24-hour period, influenced by factors such as cell division and lysis.

Producer Organisms of this compound in Natural Environments

Strain-Specific this compound Production Capabilities

Current research literature does not provide a clear and detailed account of which specific cyanobacterial strains are capable of producing this compound. While many studies focus on the production of microcystin-LR by various cyanobacterial genera such as Microcystis, Anabaena (now Dolichospermum), and Planktothrix, the specific enzymatic pathways and genetic determinants for the production of the dihydrogenated form are not well-documented. The vast diversity of microcystin congeners, with over 270 variants identified, further complicates the specific attribution of this compound production to particular strains. Without targeted studies to identify and quantify this specific variant in cultures of different cyanobacterial isolates, a definitive list of producing strains cannot be compiled.

Compartmentalization and Environmental Fate of this compound

Bioaccumulation and Biotransformation Studies in Aquatic Biota (Excluding Human Systems)

There is a notable absence of studies focusing specifically on the bioaccumulation and biotransformation of this compound in aquatic organisms. While numerous studies have investigated the uptake and metabolic fate of microcystin-LR in a variety of aquatic biota, including zooplankton, bivalves, and fish, this research does not extend to the dihydrogenated variant. The processes of uptake, tissue distribution, and potential biotransformation pathways, such as conjugation with glutathione (B108866), have been documented for microcystin-LR but remain uninvestigated for this compound. Consequently, it is not possible to provide detailed research findings or a data table on the bioaccumulation and biotransformation of this specific compound in aquatic life.

Biosynthesis of Dihydromicrocystin Lr

Biochemical Pathways of Dihydromicrocystin-LR Synthesis in Cyanobacteria

The biosynthesis of microcystins, including this compound, is a complex process that occurs non-ribosomally. nih.gov These toxins are cyclic heptapeptides, meaning they are composed of seven amino acids arranged in a ring structure. iarc.fr The synthesis is carried out by a large multienzyme complex that combines modules from both non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). nih.govresearchgate.net This integrated system allows for the incorporation of both standard and unusual amino acids, a hallmark of microcystin (B8822318) structure. researchgate.net

The general structure of microcystins is cyclo(D-Ala-L-X-D-MeAsp-L-Z-Adda-D-Glu-Mdha), where X and Z represent variable L-amino acids. nih.gov In the case of the parent compound, microcystin-LR, these positions are occupied by Leucine (L) and Arginine (R) respectively. nih.gov A key and unique component of all microcystins is the β-amino acid Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoic acid), which is crucial for their biological activity. nih.govmdpi.com

This compound is formed through the reduction of the N-methyldehydroalanine (Mdha) residue of microcystin-LR. d-nb.info This reduction can be achieved experimentally using reagents like sodium borohydride, which converts the double bond in the Mdha residue to a single bond, resulting in the dihydro- derivative. d-nb.info

Enzymatic Machinery and Catalytic Steps Involved in this compound Formation

The synthesis of the microcystin backbone is a highly orchestrated process involving a series of enzymatic domains within the NRPS/PKS megasynthase. The process involves 48 sequential catalytic reactions. researchgate.net Each module of the synthetase is responsible for the activation and incorporation of a specific amino acid into the growing peptide chain. nih.gov

The key enzymatic activities include:

Adenylation (A) domains: These select and activate the specific amino acids by converting them to aminoacyl adenylates. nih.gov

Thiolation (T) domains (or peptidyl carrier protein domains): The activated amino acid is then transferred to the T domain. nih.gov

Condensation (C) domains: These catalyze the formation of peptide bonds between the amino acids held on adjacent T domains. nih.gov

Other modifying enzymes: The multienzyme complex also includes domains for epimerization (to convert L-amino acids to their D-isomers), methylation, and dehydration. internationalscholarsjournals.com

The formation of this compound from Microcystin-LR specifically involves the reduction of the dehydroalanine (B155165) residue. While the exact native enzymatic process for this reduction in cyanobacteria is not as well-defined as the synthesis of the parent molecule, it is understood to be a modification of the final cyclic product.

Genetic Basis of this compound Production: The mcy Gene Cluster and Variants

The genetic blueprint for microcystin synthesis is encoded within the mcy gene cluster. innspub.net This cluster spans approximately 55 kilobases and is organized into two bidirectional operons, mcyA-C and mcyD-J. researchgate.netinternationalscholarsjournals.com The disruption of genes within this cluster, such as mcyA, B, D, or E, has been shown to eliminate the production of microcystins. internationalscholarsjournals.com

Characterization of this compound Specific mcy Genes

There are no specific genes solely for the production of this compound. Its synthesis is dependent on the expression of the entire mcy gene cluster, which produces microcystin-LR. The subsequent reduction to the dihydro- form is a modification of the microcystin-LR molecule. Therefore, the presence of the mcy gene cluster is a prerequisite for the potential formation of this compound. Genetic variations within the mcy cluster, particularly in the adenylation domains of mcyB1 and mcyC, can lead to the incorporation of different amino acids, resulting in various microcystin congeners. asm.org However, the fundamental genetic basis for producing the precursor, microcystin-LR, remains the mcy gene cluster.

Transcriptional and Post-Transcriptional Regulation of this compound Production

The production of microcystins, and by extension this compound, is subject to complex regulatory mechanisms. While the presence of the mcy genes is essential, it does not always correlate directly with toxin production, suggesting intricate transcriptional and post-transcriptional controls. asm.org Recent studies have indicated that the mcyA and mcyD genes may have two transcriptional start sites, adding another layer of regulation. asm.org Environmental factors are known to influence the transcription of the mcy genes and subsequent toxin synthesis, although the precise signaling pathways are still under investigation.

Molecular Diversification and Congeneric Relationships of this compound with Other Microcystins

The structural diversity of microcystins is vast, with over 250 different variants, or congeners, identified. who.int This diversification arises primarily from two mechanisms: the relaxed substrate specificity of the adenylation domains in the NRPS modules, which allows for the incorporation of different amino acids at variable positions, and genetic variations within the mcy gene cluster itself. asm.orgwho.int

This compound is a congener of microcystin-LR, differing only by the saturation of the Mdha residue. This structural similarity means they share a common biosynthetic origin. Other common congeners include microcystin-RR (with Arginine at both variable positions) and microcystin-YR (with Tyrosine and Arginine). nih.gov The relationship between these congeners can be seen in the variations of the amino acids at positions 2 and 4 of the core structure.

Table 1: Common Microcystin Congeners and their Variable Amino Acids

| Congener | Amino Acid at Position X | Amino Acid at Position Z |

|---|---|---|

| Microcystin-LR | Leucine | Arginine |

| Microcystin-RR | Arginine | Arginine |

| Microcystin-YR | Tyrosine | Arginine |

| Microcystin-LA | Leucine | Alanine |

This table is interactive. Click on the headers to sort.

The study of this compound and its related congeners provides crucial insights into the biochemical and genetic complexity of cyanobacterial toxin production. Understanding these pathways is essential for monitoring and managing the risks associated with harmful algal blooms.

Advanced Analytical Methodologies for Dihydromicrocystin Lr Detection and Quantification

Chromatographic Separation Techniques for Dihydromicrocystin-LR

Chromatographic methods are fundamental to the analysis of this compound, providing the necessary separation from other microcystin (B8822318) analogues and matrix components prior to detection.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of microcystins. mdpi.com Reversed-phase HPLC is commonly used, often coupled with ultraviolet (UV) or photodiode array (PDA) detection. healthycanadians.gc.cawho.int An official HPLC-UV method developed in the United Kingdom has a detection limit of 0.5 µg/L for free microcystin-LR in water. healthycanadians.gc.cawho.int

For complex samples, a pre-concentration step using solid-phase extraction (SPE) with a C18 cartridge is often performed to enrich the toxins. who.int One such method allows for the determination of various microcystin variants in both raw and treated water, with good recoveries at concentrations as low as 0.25 µ g/litre . who.int The analysis of tritiated this compound has also been accomplished using HPLC, demonstrating its utility in toxicokinetic studies. who.intuni-konstanz.de While effective, HPLC methods may be designed to measure only specific free toxins like microcystin-LR and might require modification to assess total toxin concentrations (free plus cell-bound). healthycanadians.gc.cawho.int

Table 1: Examples of HPLC Applications for Microcystin Analysis

| Analytical Method | Sample Matrix | Pre-treatment | Detection Method | Detection Limit | Reference |

|---|---|---|---|---|---|

| HPLC | Drinking & Reservoir Water | None specified | UV | 0.5 µg/L | healthycanadians.gc.cawho.int |

| Reversed-Phase HPLC | Raw & Treated Water | C18 Solid-Phase Extraction | Photodiode Array (PDA) | 0.25 µg/L (spiked) | who.int |

| Reversed-Phase HPLC | Cyanobacterial Material | Extraction | UV | Not specified | uni-konstanz.de |

Ultra-Performance Liquid Chromatography (UPLC), and its counterpart Ultra-High-Performance Liquid Chromatography (UHPLC), offer significant advantages over traditional HPLC. By using columns with smaller particle sizes (<2 µm), UPLC systems achieve higher resolution, greater sensitivity, and much faster analysis times. The use of a UHPLC-triple quadrupole (QqQ)-MS/MS method has been shown to improve both sensitivity and reproducibility for microcystin analysis. mdpi.com

UPLC is frequently paired with mass spectrometry for robust quantification. acs.org For instance, UPLC-MS/MS has been employed to identify microcystin-LR production in cultures of Oscillatoria sp.. nih.gov Validated UHPLC-MS/MS methods are now available for the quantification of multiple microcystins, including the LR variant, in diverse matrices such as natural water, cyanobacteria, and shellfish. researchgate.net

Mass Spectrometry Approaches for this compound Identification and Quantification

Mass spectrometry (MS) is the definitive technique for the identification and quantification of this compound, offering unparalleled specificity and sensitivity, especially when coupled with liquid chromatography.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the most specific and sensitive method for microcystin analysis. who.int This technique overcomes the limitations of simpler detection methods by providing structural information through fragmentation patterns, which greatly increases confidence in compound identification. nih.gov A significant challenge in MS analysis is the potential for matrix effects, where co-eluting compounds can suppress or enhance the analyte's signal. nih.gov LC-MS/MS mitigates this issue by monitoring specific precursor-to-product ion transitions, which are unique to the target analyte. nih.gov

Protocols often involve an extraction step, with aqueous methanol (B129727) (e.g., 80% MeOH) being an effective solvent for extracting toxins from cyanobacterial cells and tissues. researchgate.net The use of an internal standard can help to account for matrix effects and variations in extraction efficiency. nih.gov LC-MS/MS is particularly valuable for determining the speciation of microcystins in a sample and has been validated for analyzing multiple variants in both water and tissue. nih.gov

Table 2: Selected LC-MS/MS and HRMS Protocol Details for Microcystin Analysis

| Technique | Instrument | Key Parameters | Application | Reference |

|---|---|---|---|---|

| LC-MS/MS | Triple Quadrupole (QqQ) | 80% aqueous MeOH extraction | Quantification in water, cyanobacteria, shellfish | mdpi.comresearchgate.net |

| LC-HRMS | Q Exactive | Spray Voltage: 3.5 kV; Capillary Temp: 350 °C | Structural confirmation | acs.org |

| HR-MS | Bruker Daltonics MicrOTOF | Mass Range: m/z 800–1500 | Accurate mass measurement | acs.org |

| LC-MS/MS | Not specified | Use of multiple fragmentation ions | Detection in fish tissues | nih.gov |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for the structural elucidation of unknown compounds and for distinguishing between isobaric species (molecules with the same nominal mass but different elemental compositions). This capability is essential for confirming the identity of this compound and differentiating it from its isomers. researchgate.net

Researchers have used instruments like the Thermo Scientific Q Exactive and Bruker Daltonics MicrOTOF for HRMS analysis of microcystins. acs.org Specific instrumental parameters, such as a spray voltage of 3.5 kV and a capillary temperature of 350 °C, have been documented for LC-HRMS analysis. acs.org The data generated by HRMS can verify results obtained from other methods and provide definitive evidence for the presence of specific microcystin analogues in complex samples. researchgate.net

Immunochemical Assays for this compound Monitoring

Immunochemical assays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used as screening tools for microcystins. healthycanadians.gc.caiarc.fr These assays are based on the binding of antibodies to the toxins. They are generally very sensitive, with some monoclonal antibody-based ELISAs capable of detecting microcystins at the picogram-per-milliliter (pg/mL) level. researchgate.net

A primary limitation of many ELISA kits is their cross-reactivity. iarc.fr The antibodies used are often raised against the conserved 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda) moiety, which is common to most microcystin variants. frontiersin.org Consequently, these assays typically measure the "total" microcystin concentration and cannot differentiate between variants like this compound and MC-LR. iarc.frfrontiersin.org While this makes them unsuitable for precise quantification of a single analogue, their high throughput and sensitivity make them excellent for rapidly screening large numbers of samples to determine the presence or absence of toxins. healthycanadians.gc.caiarc.fr

Enzyme-Linked Immunosorbent Assay (ELISA) Development and Validation

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological method for screening microcystins in water samples due to its high throughput and sensitivity. who.intcanada.ca These assays typically utilize monoclonal or polyclonal antibodies that recognize a common structural feature of the microcystin family, most often the unique Adda amino acid. mdpi.com

The development of an ELISA for this compound is intrinsically linked to the assays designed for MC-LR. The validation process for these assays involves assessing their cross-reactivity with various microcystin analogues, including this compound. Since this compound is a reduced form of MC-LR, the specificity and binding affinity of the antibodies used can be variable. who.int The reduction of a double bond in the microcystin structure, which creates the dihydro- derivative, can alter the epitope recognized by the antibody, potentially leading to lower or different cross-reactivity compared to the parent toxin.

An indirect competitive ELISA (ic-ELISA) for MC-LR has been established with a quantitative detection range of 0.01 to 3 µg/L and a detection limit below 0.01 µg/L. nih.gov The validation of such kits is crucial. For instance, some commercial ELISA kits are reported to have varying degrees of cross-reactivity with different microcystin variants. While primarily designed for MC-LR, their response to this compound must be empirically determined for accurate quantification. Studies comparing ELISA results with other methods like liquid chromatography-mass spectrometry (LC-MS/MS) have sometimes shown discrepancies, which can be attributed to matrix effects or differential cross-reactivity with various toxin forms present in a sample. mdpi.comnih.gov

| Parameter | Performance Characteristic | Reference |

| Assay Type | Indirect Competitive ELISA (ic-ELISA) | nih.gov |

| Target Analyte | Microcystin-LR (with cross-reactivity to other variants) | nih.gov |

| Antibody Type | Monoclonal | nih.gov |

| Detection Limit | < 0.01 µg/L | nih.gov |

| Quantitative Range | 0.01 - 3.0 µg/L | nih.gov |

| Validation | Correlated (>99%) with High-Performance Liquid Chromatography (HPLC) results. | nih.gov |

This table summarizes the performance characteristics of a representative ELISA developed for Microcystin-LR, which serves as a basis for detecting related compounds like this compound, pending specific cross-reactivity validation.

Novel Immunosensor Technologies for this compound

Beyond traditional ELISA, novel immunosensor technologies offer promising alternatives for rapid, sensitive, and potentially field-portable detection of microcystins. These sensors translate the specific binding event between an antibody and the toxin into a measurable physical signal, such as an electrical or optical change. nih.govresearchgate.net

Photoelectrochemical (PEC) Immunosensors: One advanced approach involves the fabrication of a photoelectrochemical immunosensor. A notable example utilized cadmium sulfide/titanium dioxide nanorod arrays (CdS/TiO2 NRAs) to immobilize MC-LR antigens. nih.gov In a competitive assay format, the target toxin in a sample competes with the immobilized antigen for binding to a limited amount of primary antibody. A secondary antibody labeled with an enzyme like horseradish peroxidase (HRP) is then introduced. The enzymatic reaction produces a precipitate on the electrode surface, which alters the photocurrent. This change is proportional to the concentration of the toxin in the sample. Such a system has achieved a very low detection limit of 0.001 µg/L for MC-LR. nih.gov The applicability to this compound would depend on the cross-reactivity of the antibodies used.

Surface Plasmon Resonance (SPR) Immunosensors: SPR-based biosensors provide real-time, label-free detection of molecular interactions. In a typical setup for microcystin detection, an antigen conjugate (e.g., MC-LR-BSA) is immobilized on a sensor chip. researchgate.net When a sample containing free microcystins is mixed with a specific monoclonal antibody and passed over the chip, the free toxins inhibit the antibody from binding to the immobilized antigen. This inhibition results in a smaller change in the SPR signal, which can be correlated to the toxin concentration in the sample. An SPR immunosensor for MC-LR was developed with a limit of detection (LOD) of 0.561 mg/kg in complex matrices like blue-green algae food supplements. researchgate.net

These novel immunosensors, while powerful, are generally developed and validated using MC-LR. Their successful application for this compound hinges on the specificity of the antibody employed.

Spectroscopic and Electrochemical Methods for this compound Analysis

Spectroscopic and electrochemical methods form another cornerstone of analytical techniques for microcystin detection, offering alternatives to immunoassay-based approaches.

UV-Vis Spectroscopy Applications

UV-Vis spectroscopy is a fundamental technique used in conjunction with High-Performance Liquid Chromatography (HPLC) for the detection of microcystins. who.int Microcystins containing the Adda amino acid exhibit a characteristic UV absorption maximum at approximately 238 nm. uni-konstanz.de This absorption is due to the conjugated diene system within the Adda side chain.

However, this compound is a reduced form of MC-LR where one of the double bonds in the molecule, often within the Mdha residue or the Adda group, is saturated. The reduction of the conjugated diene system in the Adda moiety results in a loss of the characteristic UV absorbance at 238 nm. Consequently, while HPLC with UV detection is a standard method for quantifying MC-LR and other microcystins, it is not suitable for the direct detection and quantification of this compound if the reduction has occurred on the Adda chromophore. acs.org This distinction is critical in metabolic studies where the transformation from MC-LR to its dihydro- form is investigated.

Biosensor Development for Rapid this compound Detection

Rapid biosensors are being developed to overcome the limitations of traditional laboratory methods, which are often time-consuming and require expensive equipment. mdpi.comnih.gov These devices are designed for on-site, real-time monitoring.

Electrochemical Biosensors: Electrochemical biosensors have gained significant attention due to their potential for miniaturization, portability, and high sensitivity. mdpi.com One type is the electrochemical impedance spectroscopy (EIS) biosensor. In one study, a screen-printed carbon electrode (SPCE) was coated with cysteamine (B1669678) and functionalized with anti-MC-LR antibodies to detect MC-LR. ucf.edu The binding of the toxin to the antibody on the electrode surface alters the impedance, which can be measured. This particular sensor achieved a limit of detection of 0.69 ng/L for MC-LR. ucf.edu

Aptamer-Based Biosensors: Another innovative approach uses aptamers—single-stranded DNA or RNA molecules that bind to specific targets—as the recognition element instead of antibodies. A field-effect transistor (FET) based sensor was developed using multi-walled carbon nanotubes (MWCNTs) functionalized with an MC-LR-targeting aptamer. nih.gov The binding of MC-LR to the aptamer causes a detectable change in the electrical properties of the transistor. This aptasensor demonstrated a detection limit of 0.11 ng/mL for MC-LR within 10 minutes. nih.gov

The selectivity of these biosensors for this compound relative to MC-LR would need to be specifically characterized, as the binding affinity of the aptamer or antibody to the reduced toxin may differ.

| Biosensor Type | Recognition Element | Detection Principle | Limit of Detection (for MC-LR) | Reference |

| Electrochemical Impedance | Anti-MC-LR Antibody | Change in Impedance | 0.69 ng/L | ucf.edu |

| Aptamer-FET | MC-LR-targeting Aptamer | Change in FET electrical signal | 0.11 ng/mL | nih.gov |

| Photoelectrochemical | Anti-MC-LR Antibody | Change in Photocurrent | 0.001 µg/L | nih.gov |

| Surface Plasmon Resonance | Anti-MC-LR Antibody | Change in Refractive Index | 0.561 mg/kg | researchgate.net |

This table compares different rapid biosensor technologies developed for MC-LR, which could potentially be adapted or validated for this compound detection.

Sample Preparation and Extraction Protocols for this compound

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound, as it is for all microcystins. The goal is to extract the toxin from the sample matrix (e.g., water, tissue), remove interfering substances, and concentrate the analyte to a level suitable for detection. nih.govcanada.ca

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is the most common and effective technique for the cleanup and concentration of microcystins from aqueous samples. nih.govmdpi.com The method relies on the partitioning of the analyte between a liquid phase (the sample) and a solid stationary phase (the sorbent).

For microcystins, including this compound, reversed-phase sorbents are typically used. C18 (octadecyl-bonded silica) is the most widely employed sorbent due to its ability to retain the moderately polar microcystin molecules from the water matrix. acs.orgresearchgate.net

The general SPE protocol involves several key steps:

Column Conditioning: The SPE cartridge is first conditioned with a solvent like methanol to activate the C18 functional groups, followed by equilibration with water to prepare the sorbent for the aqueous sample. acs.org

Sample Loading: The water sample is passed through the conditioned cartridge. The microcystins are adsorbed onto the C18 sorbent while more polar impurities pass through.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of methanol in water) to remove any remaining polar interferences that may have been retained. acs.org

Elution: The retained microcystins, including this compound, are eluted from the cartridge using a stronger organic solvent, typically methanol or acetonitrile, often containing a small amount of acid like trifluoroacetic acid (TFA). who.int

The eluate, now containing the concentrated and purified toxins, can then be evaporated to dryness and reconstituted in a smaller volume of a suitable solvent for analysis by methods such as LC-MS or ELISA. mdpi.com SPE significantly improves the detection limits and reduces matrix effects in subsequent analyses. who.int

Immunoaffinity Column (IAC) Purification

Immunoaffinity chromatography (IAC) is a highly selective purification technique used to isolate microcystins, including this compound, from complex sample matrices. researchgate.netmdpi.com This method leverages the specific binding between an antibody and its target antigen. In this case, monoclonal antibodies with high affinity for the microcystin structure, often raised against Microcystin-LR, are immobilized onto a solid support matrix within a column. researchgate.net Due to structural similarities, these columns can effectively capture a range of microcystin analogues, including this compound. nih.gov

The purification process typically involves the following steps:

Sample Loading: An aqueous extract of the sample, such as from water, fish tissue, or blue-green algae, is passed through the immunoaffinity column. researchgate.netnih.gov

Washing: The column is rinsed with solutions like water and low-concentration methanol (e.g., 25%) to remove non-specifically bound compounds and matrix interferences. researchgate.netnih.gov

Elution: The bound microcystins are then released from the antibodies using an elution solvent, commonly a high-concentration methanol solution containing an acid, such as 80% methanol with 4% acetic acid. nih.gov

The primary advantage of IAC is its high specificity, which results in significantly cleaner extracts compared to conventional solid-phase extraction (SPE) methods. nih.govresearchgate.net This enhanced cleanup minimizes matrix effects and allows for more accurate and sensitive quantification by subsequent analytical techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.net Studies have demonstrated that IAC is effective for isolating microcystins from various samples, including blue-green algae, fish, and water. nih.gov The use of IAC can lead to method detection limits as low as 10-14 ng for several microcystin variants. nih.gov

| Parameter | Finding | Matrix | Source |

|---|---|---|---|

| Average Recovery (MC-LR) | 81% | Fish Tissue | nih.gov, researchgate.net |

| Average Recovery (MC-LR) | 94% | Tap and River Water | nih.gov, researchgate.net |

| Overall Average Recovery (Multiple MCs) | ~80% | Blue-green Algae | nih.gov, researchgate.net |

| Column Capacity (Individual MCs) | 525-800 ng | N/A | nih.gov, researchgate.net |

| Reproducibility (RSD) | 4-17% | Surface Water | nih.gov |

| Method Detection Limit (MDL) | 10-14 ng | Surface Water | nih.gov |

Extraction from Particulate and Sediment Matrices

Extracting this compound from solid matrices like particulate matter (e.g., suspended cyanobacterial cells) and sediment presents unique challenges due to the compound's potential to adsorb strongly to matrix components. dtic.milmdpi.com The efficiency of extraction is heavily influenced by the physicochemical characteristics of the matrix, particularly its organic matter and clay content. dtic.mil

Particulate Matter: For particulate matter, such as filtered cyanobacterial cells, the primary step is to lyse the cells to release the intracellular toxins. This is typically achieved through solvent extraction, often using aqueous methanol mixtures (e.g., 75% methanol). researchgate.netresearchgate.net The extracts are then typically centrifuged or filtered to separate the solid debris from the liquid extract containing the dissolved toxins before further cleanup and analysis. bblooms.be

Sediment Matrices: In sediment, microcystins can be adsorbed to both organic and inorganic particles. dtic.mil This adsorption limits the bioavailability of the toxins but also complicates their quantitative extraction for analysis. mdpi.com Studies have shown that soils with higher clay and organic carbon content tend to adsorb microcystins more strongly. dtic.mil Extraction protocols for sediments often require vigorous methods and optimized solvent systems to efficiently desorb the toxins. While aqueous methanol is common, other solvents like 5% acetic acid have also been used, with varying efficiencies for different microcystin analogues. researchgate.net For the analysis of total microcystins (free and covalently bound) in sediment, oxidative cleavage methods that convert the Adda moiety of all microcystin variants into a common marker, 2-methyl-3-methoxy-4-phenylbutyric acid (MMPB), can be employed. nih.gov However, the conversion rates in these methods can be a source of uncertainty, with one study reporting an average conversion rate of 75% for MC-LR in sediments. nih.gov

| Matrix Type | Key Finding | Details | Source |

|---|---|---|---|

| Sediment/Soil | Adsorption Dependence | Adsorption is higher in soils with greater clay and organic carbon content. | dtic.mil |

| Sandy Sediment | Adsorption Percentage | In a study with sandy sediment (76% sand, 13% silt, 11% clay), less than 14% of MC-LR was adsorbed. | dtic.mil |

| General Agriculture Soils | Adsorption Percentage | In general, microcystin soil adsorption is less than 20%. | dtic.mil |

| Sediment | MMPB Method Conversion Rate | The conversion of MC-LR to its MMPB marker during total microcystin analysis was estimated at 75%. | nih.gov |

| Dried Algae Cells | Solvent Efficiency | 75% aqueous methanol is effective for MC-LR, while 5% acetic acid shows higher efficacy for MC-RR. | researchgate.net |

Method Validation, Quality Assurance, and Inter-laboratory Harmonization for this compound Analysis

Ensuring the accuracy and reliability of data for this compound requires rigorous method validation, consistent quality assurance and quality control (QA/QC) practices, and efforts toward inter-laboratory harmonization. healthycanadians.gc.cahealthycanadians.gc.ca

Method Validation: Any analytical method for quantifying this compound must be validated to demonstrate its fitness for purpose. researchgate.net Key validation parameters, often defined by standards like AFNOR T 90-210, include:

Linearity: Establishing a concentration range over which the analytical signal is directly proportional to the analyte concentration. researchgate.net

Selectivity/Specificity: Ensuring the method can distinguish the analyte from other interfering substances in the sample matrix.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy. nih.gov

Accuracy: Assessed by determining the recovery of the analyte in spiked blank matrices. It measures the closeness of the experimental value to the true value.

Precision: Measuring the degree of agreement among a series of individual measurements, typically expressed as the relative standard deviation (RSD).

Quality Assurance and Control (QA/QC): A robust QA/QC program is essential for the routine monitoring of this compound. healthycanadians.gc.ca This includes the use of internal standards, such as isotopically labeled or structurally similar compounds like [D-Asp3]microcystin-LR, to correct for variations in extraction efficiency and instrument response. researchgate.net The analysis of procedural blanks, spiked samples, and certified reference materials (CRMs), when available, is critical for monitoring method performance and ensuring data quality.

Inter-laboratory Harmonization: Significant variability can exist in the results reported by different laboratories due to differences in analytical methods, equipment, and reference standards. iarc.fr Achieving harmonization is crucial for data comparability in regional or global monitoring programs. This is often accomplished through inter-laboratory comparison studies or collaborative trials, where participating labs analyze identical samples to assess the performance and comparability of their methods. healthycanadians.gc.ca The general consensus in the analytical community is that a combination of methods, such as using a rapid screening assay (e.g., ELISA) followed by a more specific and quantitative confirmatory method (e.g., LC-MS/MS), provides the most reliable approach for monitoring. healthycanadians.gc.camdpi.com The development and availability of CRMs for a wider range of microcystin analogues, including this compound, are critical for improving both quality control and inter-laboratory agreement.

Ecological and Environmental Impact Assessment of Dihydromicrocystin Lr

Ecotoxicological Effects of Dihydromicrocystin-LR on Aquatic Biota

Detailed research delineating the specific ecotoxicological effects of this compound on various trophic levels within aquatic ecosystems is not extensively available in the current body of scientific literature. While studies on its parent compound, Microcystin-LR, are numerous, direct data for the dihydro- derivative are sparse. A 1993 study titled "Chemical characterization and toxicity of dihydro derivatives of nodularin (B43191) and microcystin-LR, potent cyanobacterial cyclic peptide hepatotoxins" suggests that toxicity data for this compound have been generated; however, the specific findings across different aquatic organisms are not widely detailed in accessible literature. acs.org

There is a notable lack of specific research findings concerning the direct impacts of this compound on aquatic primary producers such as phytoplankton and macrophytes. The existing body of research on cyanobacterial toxins predominantly focuses on the effects of Microcystin-LR and other common variants on the photosynthesis, growth, and oxidative stress of aquatic plants. nih.govresearchgate.net Without studies directly comparing the effects or investigating this compound independently, its specific impact on this trophic level remains uncharacterized.

| Organism Group | Observed Effects of this compound |

|---|---|

| Phytoplankton | Specific data not available in reviewed literature. |

| Macrophytes | Specific data not available in reviewed literature. |

The ecotoxicological effects of this compound on zooplankton and other aquatic invertebrates have not been specifically detailed in available scientific studies. Research into the toxicity of microcystins on organisms like Daphnia species has historically centered on Microcystin-LR, examining impacts on survival, reproduction, and enzymatic responses. uni-koeln.de Consequently, a data gap exists regarding the acute and chronic toxicity of the this compound variant for this critical component of the aquatic food web.

| Organism Group | Observed Effects of this compound |

|---|---|

| Zooplankton (e.g., Daphnia) | Specific data not available in reviewed literature. |

| Aquatic Invertebrates | Specific data not available in reviewed literature. |

Specific toxicological studies detailing the influence of this compound on fish and other aquatic vertebrates are not prominent in the scientific literature. While tritium-labeled this compound has been used in studies to understand the uptake and organotropism of microcystins in species like the African clawed frog (Xenopus laevis) and Atlantic salmon, these investigations primarily focus on toxicokinetics rather than detailing ecotoxicological effects like mortality, growth inhibition, or specific organ damage resulting from exposure to this particular congener. acs.orgnih.govd-nb.info

| Organism Group | Observed Effects of this compound |

|---|---|

| Fish | Specific data not available in reviewed literature. |

| Aquatic Vertebrates (e.g., Amphibians) | Used in toxicokinetic studies, but specific ecotoxicological effect data are limited. nih.govd-nb.info |

Information regarding the specific interactions between this compound and aquatic microbial communities is currently lacking. Research in this area has primarily investigated the role of microbes in the biodegradation of the more common Microcystin-LR, rather than the toxic effects of its dihydro- derivative on the structure and function of these communities.

Cellular and Molecular Mechanisms of this compound Action in Aquatic Organisms

The primary toxic mechanism of microcystins involves the potent inhibition of protein serine/threonine phosphatases (PPs), particularly types 1 and 2A (PP1 and PP2A). nih.gov This inhibition disrupts cellular processes regulated by phosphorylation, leading to cytoskeletal damage, apoptosis, and necrosis.

The molecular interaction of Dihydromicrocystin with protein phosphatases differs significantly from that of Microcystin-LR due to its altered chemical structure. The key distinction lies in the saturation of the carbon-carbon double bond within the Mdha residue.

Crystal structure analyses of Dihydromicrocystin-LA (a closely related analogue to -LR) bound to human PP1 reveal that the toxin binds to the enzyme's active site in a manner similar to Microcystin-LR. nih.gov It interacts with the three main regions of the phosphatase: the active site metals, a hydrophobic groove, and the β12-β13 loop. nih.gov However, the reduction (hydrogenation) of the Mdha residue to an N-methylalanine (NMe-Ala) residue prevents the formation of a permanent covalent bond with a specific cysteine residue (Cys-273) in the enzyme. nih.gov This covalent linkage is a characteristic feature of Microcystin-LR's interaction, which makes its inhibition effectively irreversible. nih.gov In contrast, Dihydromicrocystin-LA binds potently but non-covalently, leading to a reversible inhibition of the enzyme. This fundamental difference in binding mechanism is a critical determinant of its toxicological action at the molecular level. nih.govnih.gov

| Compound | Key Amino Acid Residue | Interaction with Enzyme Active Site | Bond Type with Cysteine Residue | Nature of Inhibition | Reference |

|---|---|---|---|---|---|

| Microcystin-LR | N-methyldehydroalanine (Mdha) | Binds to active site, hydrophobic groove, and β12-β13 loop. | Covalent | Irreversible | nih.gov |

| Dihydromicrocystin-LA/LR | N-methylalanine (NMe-Ala) | Binds to active site, hydrophobic groove, and β12-β13 loop. | Non-covalent | Reversible | nih.gov |

Induction of Oxidative Stress Responses in Aquatic Biota

Exposure to this compound, a derivative of the more commonly studied Microcystin-LR, is known to induce significant oxidative stress in a variety of aquatic organisms. nih.gov This toxicological effect is a key mechanism of its pathogenicity, leading to cellular damage and physiological impairment. The generation of reactive oxygen species (ROS) following exposure can overwhelm the antioxidant defense systems of aquatic animals, resulting in damage to lipids, proteins, and DNA. nih.govmdpi.com

Research has demonstrated that exposure to microcystins can lead to a notable increase in lipid peroxidation (LPO), a marker of oxidative damage to cell membranes. nih.gov For instance, in fish, organs such as the liver, kidney, and gills show elevated LPO levels after exposure. nih.gov Concurrently, the antioxidant defense system of the organism mounts a response. This is characterized by changes in the activity of key antioxidant enzymes. Studies on tilapia (Oreochromis sp.) exposed to microcystins revealed significant increases in the activity of superoxide (B77818) dismutase (SOD) and catalase (CAT), which are crucial enzymes in the detoxification of ROS. nih.gov However, the response of other enzymes like glutathione (B108866) peroxidase (GPx) and glutathione reductase (GR) can be more varied depending on the specific toxin, organism, and exposure conditions. nih.gov

The table below summarizes the typical oxidative stress responses observed in aquatic biota upon exposure to microcystins.

| Biomarker | Response to Microcystin (B8822318) Exposure | Affected Organs/Tissues in Fish |

| Lipid Peroxidation (LPO) | Increased levels, indicating cellular membrane damage. | Liver, Kidney, Gills nih.gov |

| Superoxide Dismutase (SOD) | Increased activity as an adaptive response to superoxide radicals. | Liver, Kidney, Gills nih.gov |

| Catalase (CAT) | Increased activity to detoxify hydrogen peroxide. | Liver, Kidney, Gills nih.gov |

| Glutathione Peroxidase (GPx) | Variable response. | Liver, Kidney, Gills nih.gov |

| Glutathione Reductase (GR) | Variable response. | Liver, Kidney, Gills nih.gov |

Cellular Uptake and Transport Mechanisms (e.g., OATPs) in Aquatic Species

The toxicity of this compound is contingent upon its entry into the cells of aquatic organisms. Due to its chemical structure, passive diffusion across cell membranes is limited. nih.gov Instead, its uptake is facilitated by specific transporter proteins, most notably the organic anion transporting polypeptides (OATPs, or Slco in zebrafish). nih.govepa.gov These transporters are naturally involved in the transport of various endogenous and exogenous compounds, including bile acids. nih.gov

Studies using radiolabelled this compound have been instrumental in identifying these uptake pathways. nih.gov Research has shown that certain mammalian OATPs, such as OATP1B1 and OATP1B3, are responsible for the transport of microcystins into liver cells. nih.gov More specific to aquatic life, research on zebrafish (Danio rerio) has identified the organic anion transporting polypeptide Oatp1d1 (Slco1d1) as a functional uptake transporter for Microcystin-LR. epa.gov The involvement of this transporter was confirmed through experiments showing that cells genetically engineered to express zebrafish Oatp1d1 exhibited significant uptake of the toxin, leading to cytotoxicity. epa.gov

The uptake via OATPs can be competitively inhibited by other substrates of these transporters, such as sulfobromophthalein (B1203653) and bile salts like cholate (B1235396) and taurocholate. nih.gov This competitive inhibition further supports the role of OATPs as the primary gateway for microcystin entry into cells. While much of the initial research was conducted on mammalian cell lines, the functional conservation of these transporters across vertebrates suggests a similar mechanism in many fish species. nih.govepa.gov In aquatic invertebrates, the transport mechanisms are less understood but may involve similar protein families. nih.gov

The table below details the key transport proteins involved in the cellular uptake of microcystins in aquatic and model organisms.

| Transporter Family | Specific Transporter | Organism Studied | Role in Toxin Uptake |

| Organic Anion Transporting Polypeptides (OATPs/Slco) | Oatp1d1 (Slco1d1) | Zebrafish | Confirmed uptake transporter for Microcystin-LR. epa.gov |

| OATP1B1, OATP1B3 | Human/Rat (Model) | Mediate uptake into hepatocytes. nih.gov | |

| OATP1A2 | Human (Model) | Mediates transport across the blood-brain barrier. nih.gov |

This active transport mechanism explains the observed organotropism of this compound, particularly its accumulation in the liver, where OATPs are highly expressed. nih.gov

Gene Expression Alterations and Proteomic Responses to this compound Exposure

Exposure to this compound and its congeners can provoke substantial changes at the molecular level, altering gene expression and the protein profiles of aquatic organisms. These changes reflect the cellular response to toxicity and the activation of defense and repair mechanisms. While specific studies on the dihydrogenated form are limited, research on Microcystin-LR provides significant insight into these molecular responses.

Transcriptomic analyses in zebrafish have revealed that thousands of genes are regulated by Microcystin-LR exposure. nih.govresearchgate.net These changes are time-dependent and affect a wide range of cellular functions. nih.gov Notably, signaling pathways such as the MAPK (mitogen-activated protein kinase) and FoxO (forkhead box O) pathways are prominently activated, indicating a response to cellular stress. nih.gov Conversely, genes involved in processes like steroid and terpenoid backbone biosynthesis are often downregulated. nih.gov In larval zebrafish, exposure to Microcystis has also been shown to cause significant up-regulation of vitellogenin genes, suggesting potential endocrine-disrupting effects. researchgate.net

Proteomics, the large-scale study of proteins, offers a functional snapshot of the cellular state under toxicant stress. mdpi.com Environmental proteomics can reveal changes in the abundance of proteins involved in key metabolic pathways, stress response, and cellular structure. nih.govresearcher.life In the context of toxicant exposure, proteomic studies in aquatic organisms often identify an upregulation of stress-response proteins, such as heat shock proteins, and enzymes involved in antioxidant defense and detoxification. Although specific proteomic data for this compound is not widely available, the known mechanisms of toxicity suggest that proteins related to oxidative stress, protein phosphatase inhibition, and cytoskeletal integrity would be significantly affected.

The following table summarizes key findings from gene expression studies on aquatic organisms exposed to Microcystin-LR.

| Biological Process/Pathway | Gene Expression Change | Organism/Model System |

| MAPK Signaling Pathway | Activation/Upregulation | Zebrafish Liver (ZFL) Cells nih.gov |

| FoxO Signaling Pathway | Activation/Upregulation | Zebrafish Liver (ZFL) Cells nih.gov |

| Steroid Biosynthesis | Downregulation | Zebrafish Liver (ZFL) Cells nih.gov |

| Terpenoid Backbone Biosynthesis | Downregulation | Zebrafish Liver (ZFL) Cells nih.gov |

| Vitellogenesis (Endocrine Disruption) | Upregulation of vitellogenin genes | Zebrafish Larvae researchgate.net |

These molecular-level alterations are critical indicators of sublethal toxicity and can provide early warnings of the adverse effects of this compound in aquatic ecosystems.

Trophic Transfer and Biomagnification of this compound in Aquatic Food Webs

The movement of this compound through aquatic food webs is a critical aspect of its environmental impact, determining the exposure risk for organisms at higher trophic levels. This process involves accumulation in primary producers and consumers, followed by transfer to their predators.

Accumulation in Lower Trophic Levels

The primary entry point of this compound into the food web is through its accumulation by organisms at lower trophic levels, primarily phytoplankton and zooplankton. Phytoplankton, including the toxin-producing cyanobacteria themselves, represent the initial reservoir of the toxin. researchgate.net Herbivorous zooplankton, such as rotifers and cladocerans (e.g., Daphnia), can accumulate significant amounts of microcystins by grazing on toxic cyanobacterial cells. nih.gov

Studies have documented microcystin concentrations in zooplankton reaching up to 67 µg per gram of dry weight. researchgate.net The accumulation in zooplankton is a crucial link, as they serve as a primary food source for many invertebrates and fish, effectively vectoring the toxin up the food chain. nih.gov Research has shown that zooplankton are efficient accumulators of microcystins, and the toxin can be sequestered in their tissues, making it available for trophic transfer. epa.govnih.gov

Transfer to Higher Trophic Levels (Ecological Context)

Once this compound is incorporated into the tissues of primary consumers, it can be transferred to higher trophic levels, including predatory invertebrates, fish, and potentially fish-eating birds and mammals. The efficiency of this transfer and whether it leads to biomagnification—an increase in toxin concentration at successively higher trophic levels—is a subject of ongoing research with some conflicting findings.

Some studies have suggested that biomagnification of microcystins can occur, posing a potential risk to top predators. nih.gov For example, it has been shown that a significant portion of non-covalently bound microcystin in zooplankton can be directly transferred to sunfish that consume them. nih.gov However, a growing body of evidence suggests that biomagnification of microcystins is not a universal phenomenon in aquatic food webs. epa.gov Several meta-analyses and experimental studies have found that while trophic transfer clearly occurs, the concentration of microcystins often decreases with increasing trophic levels, a process known as biodilution. epa.gov

This lack of consistent biomagnification may be due to several factors, including the metabolic detoxification and excretion of the toxin by organisms at higher trophic levels. Despite the debate on biomagnification, the process of trophic transfer itself is significant, as it ensures that even non-filter-feeding predators can be exposed to this compound through their diet.

Ecosystem-Level Impacts of this compound in Freshwater Systems

The presence of this compound, as part of a cyanobacterial harmful algal bloom (cyanoHAB), can have cascading effects that alter the structure and function of entire freshwater ecosystems. These impacts extend beyond the direct toxicity to individual organisms and can disrupt fundamental ecological processes.

The proliferation of toxin-producing cyanobacteria can lead to a shift in the phytoplankton community, potentially outcompeting more desirable algae like diatoms and green algae, which form the base of many healthy aquatic food webs. wisc.edu This can alter the food resources available for zooplankton and other primary consumers. The toxicity of the bloom can also directly reduce the abundance and diversity of zooplankton, further impacting organisms that rely on them for food.

At a broader level, the decomposition of large cyanobacterial blooms consumes large amounts of dissolved oxygen, which can lead to hypoxic or anoxic conditions (dead zones). These low-oxygen environments can cause widespread fish kills and are uninhabitable for most aerobic aquatic life. Furthermore, the release of toxins during bloom senescence can create a pulse of dissolved toxins, impacting a wide range of aquatic organisms.

The cumulative effect of these processes is a potential reduction in biodiversity and a disruption of key ecosystem functions like nutrient cycling and energy flow. nih.govnih.gov When chemical stressors like cyanotoxins are combined with other environmental pressures such as nutrient pollution and climate change, the resilience of the freshwater ecosystem is further compromised, potentially leading to irreversible shifts in the ecosystem state. nih.govnih.gov

Alterations in Aquatic Community Structure and Biodiversity

The presence of microcystins, such as this compound, in aquatic ecosystems can profoundly alter the community structure and biodiversity. These toxins can exert selective pressure on different trophic levels, leading to shifts in species composition and abundance.

Effects on Phytoplankton: Microcystins can act as allelopathic agents, inhibiting the growth of other competing phytoplankton species, including various green algae and diatoms. nih.gov This inhibition can reduce phytoplankton diversity and create conditions that favor the dominance of the toxin-producing cyanobacteria, such as Microcystis aeruginosa. nih.gov This competitive advantage can lead to the formation of dense, often monospecific, harmful algal blooms (HABs), which further reduces biodiversity by outcompeting other primary producers for light and nutrients.

Effects on Zooplankton: Zooplankton, as primary consumers of phytoplankton, are significantly impacted by this compound. The effects vary considerably among different zooplankton species. Some species, particularly large-bodied cladocerans like Daphnia, are highly sensitive to microcystins and may experience reduced survival, growth, and reproduction upon ingestion of toxic cyanobacteria. nih.govmdpi.com In contrast, other zooplankton, such as some copepods and rotifers, may exhibit greater tolerance. This differential sensitivity can lead to a shift in the zooplankton community towards smaller, less efficient grazers that are less capable of controlling cyanobacterial blooms. mdpi.com This alteration in the grazer community can disrupt the aquatic food web, with cascading effects on higher trophic levels. nih.gov

Interactive Data Table: Effects of Microcystin-LR on Aquatic Organisms

| Organism Group | Species Example | Observed Effects | Reference |

| Phytoplankton | Chlorella vulgaris | Growth inhibition, oxidative stress, damage to photosynthetic system | nih.gov |

| Zooplankton | Daphnia laevis | Decreased reproduction, disruption of egg production | nih.gov |

| Zooplankton | Moina micrura | Acute toxicity (lethality) | nih.gov |

| Aquatic Plants | Typha angustifolia | Inhibition of photosynthesis at high concentrations, oxidative stress | nih.gov |

Effects on Biogeochemical Cycles and Ecosystem Services

The proliferation of cyanobacterial blooms producing this compound can significantly disrupt key biogeochemical cycles and impair vital ecosystem services.

Nutrient Cycling: Cyanobacterial blooms are often linked to eutrophication, characterized by high levels of nitrogen and phosphorus. nih.gov The dominance of these toxin-producing species can alter nutrient cycling dynamics. For instance, some cyanobacteria can fix atmospheric nitrogen, introducing new nitrogen into the system. The decay of large cyanobacterial blooms consumes large amounts of dissolved oxygen, leading to hypoxic or anoxic conditions (dead zones). This anoxia fundamentally alters nutrient cycling, for example, by promoting the release of phosphorus from sediments, which can, in turn, fuel further blooms.

Ecosystem Services: The disruption of aquatic community structure and biogeochemical cycles leads to the degradation of ecosystem services. These include:

Water Quality: The presence of toxins renders water unsafe for drinking, recreation, and agricultural use. who.int

Fisheries: Fish kills can occur due to oxygen depletion from decaying blooms and direct toxic effects. Changes in the food web structure can also negatively impact fish populations.

Recreation and Tourism: The presence of toxic algal blooms can lead to the closure of lakes and rivers to recreational activities, resulting in economic losses.

Synergistic and Antagonistic Effects of this compound with Co-occurring Environmental Stressors

The ecological impact of this compound is often complicated by its interaction with other environmental stressors, which can lead to synergistic (amplified) or antagonistic (reduced) effects.

Co-occurrence with Other Cyanotoxins and Algal Metabolites

Cyanobacterial blooms are rarely composed of a single toxin. It is common for multiple variants of microcystins (e.g., MC-LR, MC-RR, MC-YR) and other classes of cyanotoxins, such as the neurotoxin anatoxin-a and the hepatotoxin cylindrospermopsin, to be present simultaneously. nih.govmdpi.com The co-occurrence of these toxins can result in complex toxicological interactions.

Research has shown that combined exposure to MC-LR and anatoxin-a can have synergistic toxic effects in some organisms. researchgate.net Furthermore, cyanobacteria produce a wide array of other secondary metabolites, some of which may also have biological activity and could interact with this compound. The presence of these complex mixtures of toxins and metabolites complicates risk assessment, as the combined effect can be different from the sum of the individual effects. researchgate.netusgs.gov

Interactive Data Table: Examples of Toxin Co-occurrence and Interactions

| Toxin Combination | Test Organism | Observed Effect | Reference |

| Microcystin-LR + Anatoxin-a | Mouse | Synergistic | researchgate.net |

| Microcystin-LR + Anatoxin-a | Selenastrum capricornutum (alga) | Synergistic | researchgate.net |

| Microcystin-LR + Cylindrospermopsin | Chlorella vulgaris (alga) | Synergistic | researchgate.net |

| Microcystin-LR + Cyanobacterial Lipopolysaccharides (LPS) | Artemia salina (brine shrimp) | Antagonistic | researchgate.net |

Interactions with Anthropogenic Contaminants (e.g., Heavy Metals, Pesticides)

Aquatic ecosystems are often polluted with a variety of anthropogenic contaminants, which can interact with this compound.

Heavy Metals: The co-occurrence of microcystins and heavy metals like copper is common in polluted freshwater environments. nih.gov Studies have demonstrated strong synergistic toxic effects between MC-LR and copper on the early development of zebrafish. nih.gov This enhanced toxicity appears to be related to increased bioaccumulation of both the toxin and the metal. nih.gov Divalent copper and zinc have also been shown to bind to microcystins, which could potentially alter their toxicity and environmental fate. nih.gov

Pesticides: Runoff from agricultural areas can introduce pesticides into water bodies where cyanobacterial blooms occur. While some pesticides can inhibit the growth of cyanobacteria, others may have little effect or could even be degraded by some cyanobacterial species. nih.gov The combined exposure to microcystins and certain pesticides could lead to additive or synergistic toxic effects on non-target aquatic organisms. However, research in this specific area is still developing.

Degradation and Remediation Strategies for Dihydromicrocystin Lr

Natural Attenuation Processes of Dihydromicrocystin-LR in Aquatic Environments

This compound, a derivative of the potent cyanotoxin microcystin-LR, is subject to natural attenuation processes in aquatic ecosystems. These processes, primarily photodegradation and biodegradation, play a crucial role in reducing the concentration and toxicity of this compound in water bodies. nih.govresearchgate.net The persistence of microcystins, including the dihydro- form, can be influenced by environmental factors such as temperature, pH, and the presence of other organic matter. mdpi.comwho.int While these toxins are generally stable, natural degradation pathways contribute to their eventual breakdown. who.int

Photodegradation Mechanisms of this compound

Photodegradation, or the breakdown of compounds by light, is a significant natural process for the removal of microcystins from aquatic environments. nih.gov The rate of photodegradation is influenced by the intensity of solar radiation, particularly UV light, and the presence of photosensitizers like humic substances and pigments from cyanobacteria. epa.govdtic.mil For instance, the half-life of microcystin-LR, a closely related compound, was found to be approximately five days in the presence of cyanobacterial pigments that act as photosensitizers. epa.gov The breakdown of microcystins via photolysis is enhanced at lower pH levels. nih.gov The primary target of photodegradation is the Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) moiety of the molecule, which is critical for its biological activity. nih.goviarc.fr The conjugated diene and aromatic ring of the Adda group, as well as the double bond at the Mdha (methyldehydroalanine) position, are susceptible to cleavage by light. nih.gov

Biodegradation Pathways of this compound

Biodegradation by naturally occurring microorganisms is a key detoxification mechanism for microcystins in aquatic environments. nih.govresearchgate.netnih.gov This process involves the enzymatic breakdown of the toxin into less harmful or non-toxic substances. nih.govresearchgate.net The rate of biodegradation can be quite rapid, with studies showing significant reductions in microcystin (B8822318) concentrations within a few days in the presence of native microbial populations. who.intdtic.mil Both aerobic and anaerobic bacteria have been shown to degrade microcystins, with some studies suggesting higher degradation rates under anaerobic conditions. nih.govmdpi.com

A diverse range of microorganisms, including bacteria and fungi, are capable of degrading microcystins. nih.govnih.govmdpi.com Several bacterial genera have been identified as effective degraders, including Sphingomonas, Sphingopyxis, Novosphingobium, Stenotrophomonas, and Bacillus. nih.govresearchgate.netmdpi.com These bacteria have been isolated from various freshwater environments, such as lakes and rivers, where cyanobacterial blooms occur. mdpi.com Fungi also contribute to the biodegradation of microcystins. nih.govmdpi.com For example, the fungus Schizophyllum commune has been shown to completely degrade microcystin-LR. nih.govmdpi.com Other fungal species, such as those from the genus Trichoderma and Mucor, have also demonstrated the ability to break down these toxins. mdpi.commdpi.com

Table 1: Examples of Microorganisms Involved in Microcystin Biodegradation

| Microbial Group | Genus/Species | Environment |

| Bacteria | Sphingomonas sp. | Freshwater lakes |

| Bacteria | Sphingopyxis sp. | Freshwater lakes |

| Bacteria | Novosphingobium sp. | Eutrophic water bodies |

| Bacteria | Stenotrophomonas sp. | Eutrophic water bodies |

| Bacteria | Bacillus sp. | Cyanobacterial blooms |

| Fungi | Schizophyllum commune | Not specified |

| Fungi | Trichoderma citrinoviride | Not specified |

| Fungi | Mucor hiemalis | Not specified |

This table is based on data from multiple sources. nih.govmdpi.comnih.govresearchgate.netmdpi.com

The enzymatic degradation of microcystin-LR, and likely this compound, is a stepwise process mediated by a series of enzymes collectively known as the Mlr enzymes. nih.govresearchgate.netuark.edu This pathway is initiated by the enzyme MlrA (microcystinase), which linearizes the cyclic peptide structure by cleaving the bond between the Adda and Arginine residues. nih.govmdpi.comuark.edu This initial step significantly reduces the toxicity of the molecule. uark.edu The linearized product is then further broken down by other enzymes in the pathway. MlrB, a serine peptidase, cleaves the bond between Alanine and Leucine, producing a smaller peptide intermediate. nih.gov Subsequently, MlrC acts on this intermediate to release the Adda group. uark.edu